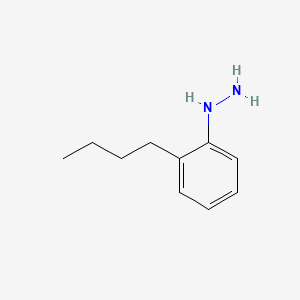

Hydrazine, (2-butylphenyl)-

Description

Contextualization of Arylhydrazine Scaffolds in Modern Chemical Research

Arylhydrazine scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets. nih.govrsc.org Their utility stems from the reactive hydrazine (B178648) moiety, which can participate in numerous chemical transformations to generate diverse molecular architectures. mdpi.com The N-acylhydrazone motif, derived from arylhydrazines, is particularly notable for its broad spectrum of biological activities and is a key component in the development of novel therapeutic agents. nih.gov

In modern chemical research, arylhydrazine scaffolds are extensively used in the construction of compound libraries for drug discovery. nih.gov The straightforward synthesis and the ability to introduce multiple points of diversification make them ideal for generating large collections of molecules for high-throughput screening. nih.gov The development of novel analogs based on these scaffolds is a continuous effort to enhance biological activity and improve pharmacokinetic properties. For instance, the modification of natural products with arylhydrazine-derived moieties has led to the discovery of potent antimicrobial agents. acs.org The incorporation of arylhydrazines into complex molecules is a strategic approach to access novel chemical space and develop next-generation pharmaceuticals. nih.govnih.gov

Historical Development and Evolution of (2-Butylphenyl)hydrazine Synthesis

The history of hydrazine chemistry dates back to 1875 when Emil Fischer first coined the name "hydrazine" while attempting to synthesize monosubstituted organic hydrazines. wikipedia.orghydrazine.com Theodor Curtius later synthesized hydrazine sulfate (B86663) in 1887, and the pure anhydrous form was first prepared by Lobry de Bruyn in 1895. wikipedia.orghydrazine.com The industrial production of hydrazine gained momentum during World War II due to its application as a rocket fuel component. wikipedia.orghydrazine.com

The synthesis of arylhydrazines, including (2-butylphenyl)hydrazine, is an extension of this foundational work. A common and established method for the preparation of arylhydrazines involves the diazotization of an arylamine followed by reduction. In the context of (2-butylphenyl)hydrazine, the synthesis would logically start from 2-butylaniline. This aniline (B41778) derivative is treated with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, to form the corresponding diazonium salt. This intermediate is then reduced to yield the target arylhydrazine. A similar process is documented for the synthesis of 2-ethylphenylhydrazine hydrochloride, where 2-ethylaniline (B167055) is diazotized and subsequently reduced. environmentclearance.nic.in

The evolution of synthetic methods has also seen the development of catalytic C-N coupling reactions, which offer alternative routes to arylhydrazines with high efficiency and functional group tolerance. organic-chemistry.org For instance, nickel-catalyzed photochemical coupling of aryl chlorides with hydrazides presents a modern approach to this class of compounds. organic-chemistry.org While specific historical documentation for the synthesis of (2-butylphenyl)hydrazine is not extensively detailed in seminal literature, its preparation follows these well-established principles of organic synthesis.

Scope and Research Significance of (2-Butylphenyl)hydrazine Derivatives

The research significance of (2-butylphenyl)hydrazine and its derivatives lies in their potential as intermediates for the synthesis of complex heterocyclic systems. One of the most prominent reactions of arylhydrazines is the Fischer indole (B1671886) synthesis, which allows for the construction of indole rings, a core structure in many natural products and pharmaceuticals. The reaction of (2-butylphenyl)hydrazine with a ketone or aldehyde would lead to the formation of a butylated carbazole (B46965) or a related indole derivative. researchgate.net Carbazoles are a significant class of naturally occurring heterocyclic compounds with demonstrated biological activities. researchgate.net

Derivatives of arylhydrazines are also key components in the synthesis of various other heterocyclic systems like pyrazoles and pyridazinones. acs.org The reactivity of the hydrazine moiety allows for its participation in cyclization reactions to form these important structural motifs. researchgate.net For example, arylhydrazines can be used to generate 2-arylindole libraries for drug discovery programs. nih.gov

The biotransformation of hydrazine derivatives is an area of significant research, as their metabolic activation can lead to the formation of reactive species. nih.gov Understanding the metabolism and reactivity of compounds like (2-butylphenyl)hydrazine is crucial for evaluating their potential biological effects. nih.gov The N-acylhydrazone derivatives, which can be readily prepared from (2-butylphenyl)hydrazine, are of particular interest in medicinal chemistry due to their established role as scaffolds for anticancer agents. nih.gov The structure-activity relationship of these derivatives is an active area of investigation to design more potent and selective drug candidates. nih.gov

Data Tables

Table 1: Physical and Chemical Properties of (2-tert-Butylphenyl)hydrazine hydrochloride

| Property | Value |

| Molecular Formula | C10H17ClN2 |

| Molecular Weight | 200.71 g/mol |

| Form | Solid |

| InChI Key | NPKHXZMATMRKFE-UHFFFAOYSA-N |

Table 2: General Synthetic Routes to Arylhydrazines

| Starting Material | Key Reagents | Product Type | Reference |

| Arylamine | 1. NaNO2, HCl2. Reductant (e.g., SnCl2) | Arylhydrazine hydrochloride | environmentclearance.nic.in |

| Aryl chloride | Hydrazide, Ni(II)-bipyridine complex, light | Arylhydrazine | organic-chemistry.org |

| Ketone/Aldehyde | Hydrazine | Hydrazone (precursor to substituted hydrazines) | libretexts.org |

Structure

2D Structure

Properties

IUPAC Name |

(2-butylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-2-3-6-9-7-4-5-8-10(9)12-11/h4-5,7-8,12H,2-3,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQFEJWVOGZWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CC=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207671 | |

| Record name | Hydrazine, (2-butylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58928-63-5 | |

| Record name | Hydrazine, (2-butylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058928635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, (2-butylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Butylphenyl Hydrazine and Its Derivatives

Direct Synthetic Routes to Substituted Phenylhydrazines

Direct methods for synthesizing substituted phenylhydrazines often begin with appropriately substituted aniline (B41778) precursors. These routes are foundational in organic synthesis for accessing the phenylhydrazine (B124118) scaffold.

Reaction of Phenylhydrazine with Substituted Aromatic Precursors

A primary and well-established method for the synthesis of substituted phenylhydrazines involves a two-step process starting from a substituted aniline. google.comgoogle.com In the case of (2-butylphenyl)hydrazine, the synthesis would commence with 2-butylaniline. The process involves diazotization followed by reduction.

The first step is the diazotization of the starting aniline. The aniline derivative is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (typically 0-5 °C) to form a diazonium salt. youtube.com This intermediate is highly reactive and is typically used immediately in the subsequent step.

The second step is the reduction of the diazonium salt to the desired hydrazine (B178648). A common reducing agent for this transformation is stannous chloride (SnCl₂) in concentrated hydrochloric acid. youtube.com The stannous chloride reduces the diazonium group to the hydrazine moiety, yielding the hydrochloride salt of the target compound. Other reducing systems, such as sodium sulfite, can also be employed. google.com

Table 1: Classical Synthesis of (2-Butylphenyl)hydrazine

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Diazotization | 2-Butylaniline | Sodium Nitrite, Hydrochloric Acid | 2-Butyldiazonium chloride |

Formation of Hydrochloride Salts for Enhanced Chemical Utility

Phenylhydrazines are often converted into their hydrochloride salts to improve their stability, shelf-life, and ease of handling, as the free bases can be susceptible to oxidation. sigmaaldrich.com The hydrochloride salt is typically a crystalline solid that is more stable than the corresponding oily free base. google.com

The formation of (2-butylphenyl)hydrazine hydrochloride is achieved by treating the (2-butylphenyl)hydrazine free base with hydrochloric acid. sigmaaldrich.comnih.gov This acid-base reaction results in the protonation of the more basic nitrogen atom of the hydrazine, forming the corresponding salt. The salt can then be isolated, often by precipitation from a suitable solvent. This conversion is a standard and crucial step in the purification and storage of many hydrazine derivatives. google.com

Indirect Synthesis through Precursor Modification

Indirect routes to substituted phenylhydrazines involve the chemical modification of precursors that already contain a nitrogen functionality, which is then transformed into the hydrazine group.

Reduction of Nitroso Compounds Utilizing Hydrazine Hydrate (B1144303)

An alternative indirect route involves the reduction of N-nitrosoamines. The catalytic hydrogenation of substituted nitrosoamines is a viable method for producing hydrazine derivatives. google.com For the synthesis of (2-butylphenyl)hydrazine, this pathway would start with the corresponding N-nitroso-2-butylaniline. This precursor would then be subjected to reduction with hydrogen gas in the presence of a palladium catalyst. This process effectively reduces the nitroso group (-N=O) to the amino group of the hydrazine (-NH₂), forming the N-N bond of the final product. google.com

Transformation of Nitro Compounds to Hydrazine Derivatives

The transformation of nitroarenes into arylhydrazines represents a powerful synthetic strategy. While the complete reduction of a nitro group typically yields an amine, specific catalytic systems can facilitate the formation of an N-N bond. A notable method is the cross-selective intermolecular reductive coupling of a nitroarene with an aniline in the presence of a hydrosilane reductant. organic-chemistry.org

This reaction is catalyzed by a small ring phosphacycle (phosphetane) and demonstrates good chemoselectivity and functional group tolerance. organic-chemistry.org To synthesize a derivative like (2-butylphenyl)hydrazine, one could envision a reaction between 2-butylnitrobenzene and an amine source under these reductive coupling conditions. Another approach involves the reduction of nitro compounds using hydrazine hydrate in the presence of a catalyst, which serves as a hydrogen donor for the transformation. acs.orgresearchgate.net

Table 2: Reductive Coupling for Hydrazine Synthesis

| Precursor 1 | Precursor 2 | Catalyst | Reductant | Product Type |

|---|

Advanced Synthetic Strategies

Modern organic synthesis has introduced advanced catalytic methods for the formation of C-N bonds, which are applicable to the synthesis of substituted hydrazines. These strategies often offer higher selectivity and milder reaction conditions compared to classical methods.

A prominent advanced strategy is the palladium-catalyzed cross-coupling reaction, often referred to as the Buchwald-Hartwig amination. This reaction can form a C-N bond between an aryl halide and a hydrazine derivative. For the synthesis of (2-butylphenyl)hydrazine, this would involve coupling an aryl halide, such as 2-bromo-1-butylbenzene, with a protected hydrazine like tert-butyl carbazate (B1233558) (N-Boc hydrazine). chemicalbook.com The reaction is typically catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand. Following the coupling, the Boc protecting group is removed under acidic conditions to yield the final (2-butylphenyl)hydrazine. chemicalbook.com

Copper-catalyzed coupling reactions provide another modern alternative. For instance, copper(I) iodide (CuI), often in conjunction with a ligand like 4-hydroxy-L-proline, can effectively catalyze the coupling of aryl iodides or bromides with N-Boc hydrazine. organic-chemistry.org

Table 3: Modern Catalytic Syntheses of Substituted Phenylhydrazines

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Method | Reference |

|---|---|---|---|---|

| Aryl Halide | N-Boc hydrazine | Palladium/Phosphine Ligand | Buchwald-Hartwig Amination | chemicalbook.com |

| Aryl Halide | N-Boc hydrazine | Copper(I) Iodide/Ligand | Ullmann-type Coupling | organic-chemistry.org |

Catalytic Approaches in Carbon-Nitrogen Coupling Reactions

The formation of the carbon-nitrogen (C-N) bond is a fundamental transformation in organic synthesis, and catalytic methods have become indispensable for achieving this efficiently and selectively. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a powerful tool for the synthesis of aryl amines and their derivatives, including (2-butylphenyl)hydrazine.

This reaction typically involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. For the synthesis of (2-butylphenyl)hydrazine, a potential pathway involves the reaction of 1-bromo-2-butylbenzene (B13090996) with hydrazine. The general mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl hydrazine and regenerate the Pd(0) catalyst.

The choice of ligand for the palladium catalyst is crucial for the success of the Buchwald-Hartwig amination. Various phosphine-based ligands have been developed to enhance the reaction's scope and efficiency, accommodating a wide range of substrates and functional groups.

A representative transformation for the synthesis of a substituted aryl hydrazine via Buchwald-Hartwig amination is depicted below:

A general scheme for the Palladium-catalyzed synthesis of an aryl hydrazine.

A general scheme for the Palladium-catalyzed synthesis of an aryl hydrazine.| Parameter | Condition | Reference |

| Aryl Halide | 1-bromo-2-butylbenzene | N/A |

| Amine | Hydrazine | |

| Catalyst | Pd(OAc)2 with a phosphine ligand (e.g., XPhos, SPhos) | |

| Base | Strong, non-nucleophilic base (e.g., NaOtBu, K2CO3) | |

| Solvent | Anhydrous, aprotic solvent (e.g., Toluene, Dioxane) | |

| Temperature | Elevated temperatures (e.g., 80-110 °C) | |

| This interactive table outlines typical conditions for the Buchwald-Hartwig amination for the synthesis of (2-butylphenyl)hydrazine. |

Green Chemistry Principles in (2-Butylphenyl)hydrazine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chemical compounds to reduce environmental impact. Mechanochemistry, which involves reactions conducted in the solid state with minimal or no solvent, offers a promising green alternative to traditional solution-phase synthesis.

The synthesis of hydrazones, which are derivatives of hydrazines, has been successfully achieved through mechanochemical methods, such as ball milling. This solvent-free approach can lead to high yields and purity, minimizing waste and avoiding the use of hazardous solvents. For instance, the reaction of a substituted hydrazine with an aldehyde can be carried out by grinding the reactants together in a ball mill, often without the need for a catalyst.

While the direct mechanochemical synthesis of (2-butylphenyl)hydrazine has not been extensively reported, the synthesis of its hydrazone derivatives from (2-butylphenyl)hydrazine and various aldehydes is a viable green methodology. This approach highlights the potential for developing solid-state or melt reactions for the synthesis of the parent hydrazine itself.

| Green Synthesis Method | Description | Advantages | Reference |

| Mechanosynthesis (Ball Milling) | Solid-state reaction induced by mechanical energy. | Solvent-free, high yields, reduced waste. | |

| Solid-State Melt Reaction | Reaction of solids in a molten state without a solvent. | Solvent-free, can lead to different polymorphs. | N/A |

| This interactive table summarizes green chemistry approaches applicable to the synthesis of (2-butylphenyl)hydrazine derivatives. |

One-Pot Multicomponent Reactions Incorporating Hydrazine Moieties

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product, thereby minimizing purification steps and saving time and resources. Substituted hydrazines, such as (2-butylphenyl)hydrazine, are valuable building blocks in MCRs for the synthesis of a wide array of heterocyclic compounds, particularly pyrazoles.

For example, a three-component reaction involving an aldehyde, a ketone, and (2-butylphenyl)hydrazine can lead to the formation of highly substituted pyrazoles. The reaction often proceeds through the initial formation of a hydrazone intermediate, which then undergoes cyclization. Various catalysts can be employed to promote these reactions, and in some cases, the reactions can be performed under mild conditions.

The versatility of MCRs allows for the generation of diverse libraries of compounds from simple starting materials, making it a powerful tool in drug discovery and materials science.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |

| Aldehyde | Ketone | (2-butylphenyl)hydrazine | Substituted Pyrazole (B372694) | |

| 1,3-Diketone | (2-butylphenyl)hydrazine | - | Substituted Pyrazole | |

| α,β-Unsaturated Ketone | (2-butylphenyl)hydrazine | - | Pyrazoline/Pyrazole | |

| This interactive table illustrates the use of (2-butylphenyl)hydrazine in one-pot multicomponent reactions to synthesize pyrazole derivatives. |

Functionalization and Derivatization of the Butylphenyl Moiety

The functionalization and derivatization of the butylphenyl moiety in (2-butylphenyl)hydrazine can lead to a diverse range of compounds with potentially new properties and applications. The aromatic ring provides a scaffold for various electrophilic substitution reactions, allowing for the introduction of different functional groups.

Furthermore, the hydrazine moiety itself can be derivatized. For instance, reaction with carbonyl compounds leads to the formation of hydrazones. The synthesis of carbazoles from aryl hydrazines is another important transformation. While not a direct functionalization of the butylphenyl group, it demonstrates a pathway to more complex heterocyclic structures starting from the corresponding hydrazine.

Chemical Reactivity and Mechanistic Investigations of 2 Butylphenyl Hydrazine Systems

Fundamental Reactivity Pathways

The fundamental reactivity of (2-butylphenyl)hydrazine involves the nitrogen atoms acting as nucleophiles, leading to the formation of new carbon-nitrogen and nitrogen-nitrogen bonds. These pathways are foundational to its use in organic synthesis.

Condensation Reactions Leading to Hydrazones

One of the most characteristic reactions of monosubstituted hydrazines, including (2-butylphenyl)hydrazine, is their condensation with carbonyl compounds. This reaction involves the nucleophilic attack of the terminal nitrogen atom (-NH2) on the electrophilic carbonyl carbon of an aldehyde or ketone. The process typically occurs under acidic catalysis and results in the formation of a (2-butylphenyl)hydrazone with the elimination of a water molecule. researchgate.netyoutube.com

The general mechanism proceeds in two main stages:

Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of (2-butylphenyl)hydrazine attacks the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.

Dehydration: The carbinolamine is then protonated, typically on the oxygen atom, making water a good leaving group. Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable hydrazone product, characterized by a C=N double bond. researchgate.net

These hydrazones are often crystalline solids with sharp melting points, making them useful for the characterization and purification of carbonyl compounds. The reaction is versatile and serves as a crucial step in more complex transformations. youtube.com

Table 1: Examples of Condensation Reactions with Hydrazines

| Reactant 1 | Reactant 2 (Carbonyl) | Product Type | Key Feature |

|---|---|---|---|

| (2-Butylphenyl)hydrazine | Aldehyde (R-CHO) | Aldehyde (2-butylphenyl)hydrazone | Formation of a C=N-NH-Ar structure |

| (2-Butylphenyl)hydrazine | Ketone (R-CO-R') | Ketone (2-butylphenyl)hydrazone | Stable derivative of the parent ketone |

| Phenylhydrazine (B124118) | Reducing Sugars | Osazone | Used in carbohydrate chemistry to differentiate monosaccharides wikipedia.org |

Cyclocondensation Reactions in Heterocyclic System Formation

(2-Butylphenyl)hydrazine and its derived hydrazones are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. youtube.comnih.gov These cyclocondensation reactions typically involve the reaction of the hydrazine (B178648) or hydrazone with a bifunctional molecule, leading to the formation of a stable ring system.

A prominent example is the Fischer indole (B1671886) synthesis, where a (2-butylphenyl)hydrazone, formed from a suitable ketone or aldehyde, undergoes rearrangement under acid catalysis to produce a substituted indole. The ortho-butyl group would be retained on the benzene (B151609) ring of the resulting indole product.

Other important cyclocondensation reactions include:

Pyrazole (B372694) Synthesis: Reaction of (2-butylphenyl)hydrazine with 1,3-dicarbonyl compounds or their equivalents leads to the formation of substituted pyrazoles. youtube.com

Cinnoline Synthesis: Dihydrocinnolines can be synthesized via the in situ cyclization of functionalized arylhydrazines, which can then be oxidized to the corresponding cinnolines. researchgate.net

1,3,4-Oxadiazole (B1194373) Synthesis: Hydrazones can undergo oxidative cyclization to form 2,5-disubstituted 1,3,4-oxadiazole compounds. nih.gov

These reactions are significant in medicinal chemistry, as the resulting heterocyclic scaffolds are present in many biologically active molecules. researchgate.netnih.gov

Advanced Reaction Mechanisms

Beyond fundamental transformations, the reactivity of (2-butylphenyl)hydrazine systems involves more complex mechanistic pathways, including bond cleavages and the formation of reactive intermediates.

Studies on Nitrogen-Nitrogen Bond Cleavage Pathways

The nitrogen-nitrogen single bond in hydrazine derivatives is susceptible to cleavage under various conditions. This reactivity is harnessed in several important synthetic transformations.

Reductive Cleavage: The N-N bond can be cleaved reductively using reagents like sodium in liquid ammonia (B1221849) or catalytic hydrogenation. nih.gov This process transforms the hydrazine derivative into two separate amine functionalities. The efficiency of the cleavage can be influenced by the nature of substituents on the nitrogen atoms. nih.gov

Oxidative Cleavage: In the presence of oxidizing agents and sometimes light, the N-N bond can be cleaved. For instance, a photocatalytic system using a ruthenium(II) catalyst and visible light in the presence of air has been shown to cleave the N-N bonds of various hydrazine derivatives. wikipedia.org

Wolff-Kishner Reduction: This classic reaction utilizes the cleavage of the N-N bond in a hydrazone intermediate to deoxygenate a carbonyl group to a methylene (B1212753) group. libretexts.org The hydrazone formed from a ketone or aldehyde is treated with a strong base at high temperatures. The mechanism involves the deprotonation of the N-H group, followed by a series of steps that culminate in the expulsion of dinitrogen gas (N2) and the formation of a carbanion, which is then protonated to yield the corresponding alkane. libretexts.org

Table 2: Conditions for N-N Bond Cleavage in Hydrazine Derivatives

| Reaction Type | Reagents/Conditions | Intermediate | Outcome |

|---|---|---|---|

| Reductive Cleavage | Sodium in liquid ammonia; Raney nickel | - | Formation of corresponding amines nih.gov |

| Photocatalytic Cleavage | Ru(II) catalyst, visible light, air | Nitrogen radical cation wikipedia.org | Formation of secondary amines wikipedia.org |

| Wolff-Kishner Reduction | KOH, heat (e.g., in ethylene (B1197577) glycol) | Hydrazone anion | Conversion of C=O to CH2 libretexts.org |

Protonation Dynamics and Hydrazidium Species Formation

Like other hydrazines, (2-butylphenyl)hydrazine is a basic compound due to the lone pairs of electrons on its nitrogen atoms. wikipedia.org It can be protonated by acids to form the corresponding (2-butylphenyl)hydrazinium salt. Depending on the conditions, protonation can occur on either nitrogen atom. The resulting cationic species is known as a hydrazinium (B103819) ion. thieme-connect.de

The protonation of the nitrogen atoms significantly alters the electronic properties and reactivity of the molecule. rsc.org Protonation can influence the molecule's solubility and its participation in subsequent reactions. For example, the dynamic protonation of ligand sites in molecular catalysts can be crucial for their activity. nih.gov In the context of (2-butylphenyl)hydrazine, the formation of the hydrazinium ion is a key step in acid-catalyzed reactions, such as hydrazone formation, by activating the hydrazine for nucleophilic attack. The study of the kinetics of reactions involving hydrazines with electrophiles helps in quantifying their nucleophilicity, which is modulated by substitution and protonation equilibria. researchgate.net

Disproportionation Pathways of Related Hydrazyl Derivatives

Hydrazyl radicals are species that contain a trivalent nitrogen atom as part of the N-N bond. They can be formed by the one-electron oxidation of the corresponding hydrazine. For a derivative like (2-butylphenyl)hydrazine, this would lead to the (2-butylphenyl)hydrazyl radical.

These radical species can undergo disproportionation, a reaction in which two radicals react to form two different non-radical products. wikipedia.org In a typical disproportionation mechanism involving hydrazyl radicals, one radical molecule acts as a hydrogen atom donor while the other acts as an acceptor. youtube.comwikipedia.org This results in the formation of the original hydrazine and a diazene (B1210634) (diimide) species.

The reaction can be represented as: 2 R-NH-N•H → R-NH-NH2 + R-N=NH

This pathway is a common termination step in radical reactions involving hydrazines and competes with radical combination reactions. youtube.com The steric and electronic properties of the substituent (the 2-butylphenyl group) can influence the rate and outcome of such disproportionation reactions. wikipedia.org

Catalysis and Redox Chemistry

The chemical behavior of (2-butylphenyl)hydrazine is characterized by the interplay of its hydrazine and substituted phenyl moieties. This structure allows it to participate in a variety of chemical transformations, including acting as a reducing agent and engaging in sophisticated catalytic cycles. Its reactivity in redox processes and as a partner in metal-catalyzed reactions forms a significant area of study in synthetic organic chemistry.

Role as a Reductant in Organic Transformations (e.g., Hydrogenation of Nitro Compounds, Deoxygenation)

Hydrazine and its derivatives are well-established reducing agents in organic synthesis, capable of transformations such as the reduction of nitro compounds and the deoxygenation of carbonyls. nih.govwikipedia.org The reducing power stems from the formation of the highly stable dinitrogen molecule (N₂), which is a thermodynamic driving force for these reactions. nih.gov While specific studies detailing (2-butylphenyl)hydrazine as the primary reductant are not prevalent, its reactivity can be inferred from the extensive research on hydrazine hydrate (B1144303) and other arylhydrazines in similar transformations.

The reduction of aromatic nitro compounds to their corresponding primary amines is a fundamental reaction in organic chemistry, with the resulting anilines serving as crucial intermediates for dyes, pharmaceuticals, and agrochemicals. nih.gov Hydrazine hydrate, often in the presence of a catalyst, is an effective reagent for this purpose. nih.gov Catalytic transfer hydrogenation using hydrazine hydrate provides a milder and more selective alternative to methods requiring high-pressure hydrogen gas.

A variety of catalysts have been employed to facilitate the reduction of nitroarenes by hydrazine, with palladium on carbon (Pd/C) being one of the most common and efficient. nih.gov The reaction is generally robust and tolerates a range of functional groups. For instance, the selective reduction of halogenated nitroarenes to the corresponding halogenated anilines can be achieved with high yields using hydrazine hydrate and Pd/C, demonstrating the method's chemoselectivity. nih.gov The presence of other substituents on the aromatic ring, such as alkyl groups, is also well-tolerated. The general scheme for this reduction is presented below.

General Reaction Scheme for Nitroarene Reduction

| Reactant | Catalyst/Reagents | Product |

| R-Ar-NO₂ | Hydrazine Hydrate, Catalyst | R-Ar-NH₂ |

The deoxygenation of aldehydes and ketones to yield alkanes, known as the Wolff-Kishner reduction, is another classic transformation that utilizes hydrazine. nih.govnih.gov This reaction typically involves the formation of a hydrazone intermediate, which then eliminates nitrogen gas under strongly basic and high-temperature conditions to produce the alkane. nih.govnih.gov The harsh conditions required for the traditional Wolff-Kishner reduction limit its applicability, but it highlights the fundamental capacity of hydrazine derivatives to effect deoxygenation.

Palladium-Catalyzed Cross-Coupling Mechanistic Insights

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds, and the use of hydrazine as a coupling partner to synthesize arylhydrazines has been a subject of detailed mechanistic investigation. nih.govacs.org These reactions provide a direct and economical route to arylhydrazines, which are valuable intermediates in the synthesis of nitrogen-containing heterocycles. nih.govacs.org Although direct experimental data on (2-butylphenyl)hydrazine in these specific couplings is limited, the mechanistic principles derived from studies on hydrazine and other arylhydrazines are broadly applicable.

The palladium-catalyzed coupling of hydrazine with aryl halides is challenging because hydrazine is a potent reducing agent that can reduce the active Pd(II) species to catalytically inactive palladium black. nih.govacs.org Successful coupling relies on carefully designed ligand systems that can stabilize the palladium catalyst and promote the desired C-N bond formation over competing side reactions. acs.org

Mechanistic studies on the coupling of hydrazine with aryl halides have revealed a complex interplay of factors that govern reaction rates and selectivity. nih.govthieme-connect.de Key insights include:

Catalyst Resting States: Two primary catalyst resting states have been identified in some systems: an arylpalladium(II) hydroxide (B78521) complex and an arylpalladium(II) chloride complex. These two species exist in interconnected catalytic cycles. nih.govthieme-connect.de

Rate-Determining Step: Kinetic studies have shown that the reaction rate can be dependent on the concentrations of the palladium catalyst and hydrazine, but zero-order in the aryl halide. This suggests that the oxidative addition of the aryl halide to the Pd(0) center occurs before the rate-limiting step. The rate-determining step has been identified as the deprotonation of a hydrazine-bound arylpalladium(II) chloride complex to form a key arylpalladium(II) hydrazido intermediate. nih.govthieme-connect.de

Selectivity for Monoarylation: A significant challenge in hydrazine coupling is preventing diarylation. The selectivity for the desired monoarylhydrazine product is highly dependent on the reaction conditions and the nature of the palladium complex. It has been shown that the arylpalladium(II) chloride complex pathway leads to higher selectivity for monoarylation compared to the pathway involving the hydroxide complex. nih.gov

The general catalytic cycle, based on detailed mechanistic work, involves the oxidative addition of an aryl halide to a Pd(0) complex, coordination of hydrazine, a rate-limiting deprotonation to form a hydrazido complex, and subsequent reductive elimination to yield the arylhydrazine product and regenerate the Pd(0) catalyst. nih.gov

Representative Conditions for Palladium-Catalyzed Coupling of Hydrazine with an Aryl Halide

| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield of Arylhydrazine | Ref |

| 4-Chlorotoluene | Pd[P(o-tolyl)₃]₂ / CyPF-tBu | KOH | Dioxane/H₂O | 65 | 93% | nih.gov |

| 1-Chloro-4-(tert-butyl)benzene | Pd₂(dba)₃ / Mor-DalPhos | NaOtBu | Toluene | 100 | 85% | acs.org |

| 4-Bromotoluene | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 95% | nih.gov |

This table presents data for the coupling of hydrazine with various aryl halides to illustrate typical reaction conditions. The behavior of (2-butylphenyl)hydrazine as a product of such a reaction would be influenced by its specific steric and electronic properties.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for the substitution of a leaving group on an electron-deficient aromatic ring by a nucleophile. wikipedia.orgmasterorganicchemistry.com This reaction is fundamentally different from electrophilic aromatic substitution. For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a suitable leaving group (typically a halide). masterorganicchemistry.comlibretexts.org

Hydrazine and its substituted derivatives, like (2-butylphenyl)hydrazine, can act as potent nucleophiles in SNAr reactions. The presence of the lone pair of electrons on the terminal nitrogen atom allows it to attack an electron-poor aromatic carbon. The nucleophilicity of the hydrazine can be influenced by the substituent on the phenyl ring. The 2-butyl group on (2-butylphenyl)hydrazine is an electron-donating group, which would slightly increase the nucleophilicity of the hydrazine moiety compared to unsubstituted phenylhydrazine. However, its ortho position could also introduce steric hindrance, potentially slowing the rate of reaction depending on the electrophilic substrate.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. masterorganicchemistry.comresearchgate.net

Addition Step: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing groups, which is crucial for its stability. masterorganicchemistry.comlibretexts.org

Elimination Step: The aromaticity is restored by the expulsion of the leaving group. libretexts.org

Studies on the reaction of hydrazine with highly activated substrates like 1-chloro-2,4-dinitrobenzene (B32670) show that the reaction proceeds readily. researchgate.netnih.gov The rate-determining step can vary depending on the solvent and the leaving group. For example, in the reaction with 1-chloro-2,4-dinitrobenzene in various solvents, the formation of the intermediate zwitterion was found to be rate-determining. researchgate.net

General Mechanism of SNAr with a Hydrazine Nucleophile

| Step | Description |

| 1. Nucleophilic Attack | The arylhydrazine attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (LG). |

| 2. Formation of Meisenheimer Complex | A resonance-stabilized anionic intermediate (Meisenheimer complex) is formed. The negative charge is delocalized, particularly by electron-withdrawing groups (EWG) at the ortho and para positions. |

| 3. Elimination of Leaving Group | The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substituted product. |

Spectroscopic Characterization and Structural Elucidation of 2 Butylphenyl Hydrazine Compounds

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method is indispensable for characterizing the solid-state structures of (2-butylphenyl)hydrazine and its derivatives, providing definitive proof of structure, conformation, and intermolecular interactions.

For instance, the study of various substituted phenylhydrazine (B124118) derivatives reveals how different functional groups influence crystal packing and molecular geometry. researchgate.netmdpi.com In a typical SC-XRD experiment, a suitable single crystal is mounted and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to build an electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles are determined. usfq.edu.ec

Key structural parameters that would be determined for (2-butylphenyl)hydrazine include:

The planarity of the phenyl ring.

The conformation of the butyl group relative to the aromatic ring.

The geometry and pyramidalization at the nitrogen atoms of the hydrazine (B178648) moiety. wikipedia.org

Intermolecular interactions, such as hydrogen bonding involving the N-H groups, which dictate the crystal packing arrangement.

The table below summarizes typical crystallographic data obtained from SC-XRD analysis of related organic compounds, which would be analogous to the data expected for (2-butylphenyl)hydrazine.

Table 1: Representative Single Crystal X-ray Diffraction Data

| Parameter | Typical Value / Description |

|---|---|

| Crystal System | Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P21/n, Cmc21 |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Specific lengths (Å) and angles (°) |

| Volume (V) | Å3 |

| Molecules per Unit Cell (Z) | Integer value (e.g., 2, 4) |

| Calculated Density (Dc) | g/cm3 |

| R-factor | Indicator of refinement quality (e.g., < 0.05) |

Data generalized from studies on substituted aromatic and heterocyclic compounds. mdpi.comresearchgate.netresearchgate.net

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze polycrystalline materials. It is particularly valuable for identifying crystalline phases, determining sample purity, and monitoring solid-state reactions. ncl.ac.ukresearchgate.net

In the context of (2-butylphenyl)hydrazine, PXRD can be employed to:

Confirm the identity of a newly synthesized batch by comparing its diffraction pattern to a reference pattern obtained from a known pure sample or calculated from single-crystal data.

Assess phase purity. The presence of sharp peaks corresponding to starting materials or crystalline by-products would indicate an incomplete reaction or an impure sample.

Monitor reaction progress. In solid-state syntheses involving (2-butylphenyl)hydrazine, aliquots can be taken at different time points, and their PXRD patterns can reveal the disappearance of reactant peaks and the emergence of product peaks. nih.gov

Identify polymorphs. Different crystalline forms (polymorphs) of (2-butylphenyl)hydrazine or its derivatives will produce distinct PXRD patterns, allowing for the identification and characterization of each solid phase. ncl.ac.uk

A PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). Each crystalline substance has a unique pattern, which serves as a "fingerprint" for identification. researchgate.net

Other Analytical Techniques

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique widely used in organic synthesis to monitor the progress of a reaction and assess the purity of the products. researchgate.netresearchgate.net For reactions involving (2-butylphenyl)hydrazine, such as its synthesis or its conversion into hydrazones, TLC is an essential tool. rsc.orgumich.edu

A typical TLC analysis involves spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel on aluminum backing) and developing it in a chamber with an appropriate solvent system (mobile phase). The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase. researchgate.net

Monitoring Reaction Progress: By spotting the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture) on the same plate, one can observe the consumption of the starting material and the formation of the product. The reaction is considered complete when the spot corresponding to the starting material has disappeared. umich.edu

Purity Assessment: A pure compound should ideally appear as a single spot on the TLC plate. researchgate.net The presence of multiple spots indicates impurities. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.

Table 2: Typical TLC Parameters for Hydrazine Derivatives

| Parameter | Description / Example |

|---|---|

| Stationary Phase | Silica gel F254 coated plates |

| Mobile Phase (Eluent) | Mixtures of non-polar and polar solvents (e.g., Toluene-Ethyl Acetate, Hexane-Ethyl Acetate) researchgate.net |

| Visualization | UV light (254 nm), or chemical staining reagents (e.g., p-anisaldehyde, potassium permanganate) nih.gov |

Spectrophotometry is a widely used technique for the quantitative determination of compounds in solution. testronixinstruments.comacttr.com While (2-butylphenyl)hydrazine itself may not have a strong chromophore in the visible region, it can be derivatized to form a highly colored product whose concentration can be measured accurately. nih.gov

A common strategy for the spectrophotometric determination of hydrazines involves a condensation reaction with an aldehyde containing an extended conjugated system, such as p-dimethylaminobenzaldehyde (p-DAB). nih.govscholarsresearchlibrary.com This reaction forms a colored hydrazone, and the intensity of the color, measured as absorbance at a specific wavelength (λmax), is directly proportional to the concentration of the hydrazine, following the Beer-Lambert Law. acttr.com

The general steps for this analysis are:

Reaction of the sample containing (2-butylphenyl)hydrazine with a suitable chromogenic reagent (e.g., p-DAB) under optimized conditions (e.g., acidic medium). nih.gov

Measurement of the absorbance of the resulting colored solution at its wavelength of maximum absorbance (λmax).

Calculation of the concentration by comparison to a calibration curve prepared from standards of known concentration. scholarsresearchlibrary.comlibretexts.org

Methods have been developed for hydrazine determination with detection limits in the parts-per-million (ppm) or even parts-per-billion (ppb) range. moca.net.uaasianpubs.org

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. nih.govmu-varna.bg

The UV-Vis spectrum of (2-butylphenyl)hydrazine is expected to be similar to that of phenylhydrazine, which exhibits characteristic absorption bands arising from π→π* transitions within the benzene (B151609) ring. The presence of the butyl group may cause a slight shift in the position (λmax) and intensity (molar absorptivity, ε) of these bands.

Derivatization of (2-butylphenyl)hydrazine, for example, by forming a hydrazone, leads to a more extended conjugated system. This results in a significant bathochromic (red) shift of the absorption maximum to a longer wavelength, often into the visible region, which forms the basis for the spectrophotometric methods described previously. mdpi.com

Table 3: Representative UV-Vis Absorption Data for Phenylhydrazine and Related Derivatives

| Compound Type | Typical λmax (nm) | Transition Type |

|---|---|---|

| Phenylhydrazine | ~240, ~280-290 | π→π* (aromatic) |

| Phenylhydrazone (e.g., with p-DAB) | > 400 (e.g., 458 nm) | π→π* (extended conjugation) |

Data generalized from studies on phenylhydrazine and its derivatives. nih.govspectrabase.comacs.org

Computational and Theoretical Studies on 2 Butylphenyl Hydrazine Systems

Quantum Chemical Approaches to Molecular Structure and Energetics

The foundation of modern computational chemistry lies in the application of quantum mechanics to predict molecular properties. For a molecule such as (2-butylphenyl)hydrazine, these methods can elucidate its three-dimensional structure and the energies associated with its various forms.

Hartree-Fock (HF) and Density Functional Theory (DFT) Calculations

Hartree-Fock (HF) and Density Functional Theory (DFT) are two of the most common ab initio and density-based methods for approximating the solution to the Schrödinger equation for a multi-electron system. ntnu.no

The Hartree-Fock method is a foundational approach in quantum chemistry that employs the molecular orbital approximation, where the total wavefunction of the molecule is approximated as a single Slater determinant of one-electron orbitals. youtube.com While computationally efficient and providing a good starting point, HF theory neglects the correlation between the motions of electrons, which can be a significant limitation for accurate energy predictions. bragitoff.comnumberanalytics.com

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. bragitoff.com DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. numberanalytics.com Unlike HF, DFT inherently includes a term for electron correlation through an exchange-correlation functional, leading to generally more accurate results for many molecular systems. bragitoff.com A variety of functionals, such as B3LYP, are widely used to approximate this exchange-correlation energy. tandfonline.com For a molecule like (2-butylphenyl)hydrazine, DFT calculations would be expected to provide a more reliable description of its electronic structure and energetics compared to the HF method.

Prediction of Molecular Geometry and Conformational Analysis

Both HF and DFT methods can be used to predict the equilibrium geometry of (2-butylphenyl)hydrazine by finding the minimum energy structure on the potential energy surface. jstar-research.com This involves an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a stationary point is reached. ntnu.no

A key aspect of studying (2-butylphenyl)hydrazine is conformational analysis , which investigates the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. nih.govchemrxiv.org The molecule possesses significant conformational flexibility due to:

Rotation around the C-C bonds of the butyl group.

Rotation around the C-N bond connecting the phenyl ring and the hydrazine (B178648) moiety.

Rotation around the N-N bond of the hydrazine group.

Computational methods can systematically explore this conformational space to identify low-energy conformers. nih.govarxiv.org The relative energies of these conformers, calculated using DFT, can determine their population distribution at a given temperature. The presence of the bulky butyl group at the ortho position of the phenyl ring introduces steric hindrance, which will significantly influence the preferred conformations by restricting rotation around the C-N bond and affecting the orientation of the hydrazine group.

Below is a hypothetical data table showing predicted geometric parameters for a plausible low-energy conformer of (2-butylphenyl)hydrazine, as would be obtained from a DFT calculation.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | N-N | 1.44 |

| Bond Length (Å) | C(Aryl)-N | 1.40 |

| Bond Length (Å) | C(Aryl)-C(Butyl) | 1.52 |

| Bond Angle (°) | C(Aryl)-N-N | 118.5 |

| Dihedral Angle (°) | C-C-N-N | -125.0 |

Electronic Structure and Reactivity Descriptors

Beyond molecular geometry, computational methods provide deep insights into the electronic makeup of a molecule, which is crucial for understanding its chemical reactivity.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap and its Modulation)

Frontier Molecular Orbital (FMO) theory , developed by Kenichi Fukui, is a powerful model for predicting and explaining chemical reactivity. numberanalytics.comucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. fiveable.mewikipedia.org

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. numberanalytics.com

The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical descriptor of molecular stability and reactivity. researchgate.netirjweb.com A large gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap suggests higher reactivity. rsc.org

For (2-butylphenyl)hydrazine, the presence of the electron-donating hydrazine and alkyl groups attached to the phenyl ring would be expected to raise the energy of the HOMO, while the LUMO would be primarily associated with the π* orbitals of the aromatic ring. The specific conformation of the molecule can also modulate the HOMO-LUMO gap.

The following interactive table presents hypothetical energy values for the frontier orbitals of (2-butylphenyl)hydrazine.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -0.95 |

| HOMO-LUMO Gap | 4.90 |

Electrostatic Potential Surfaces and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deyoutube.com The MEP is mapped onto a surface of constant electron density, with different colors representing different values of the electrostatic potential. ucsb.edu

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For (2-butylphenyl)hydrazine, these areas would be concentrated around the nitrogen atoms of the hydrazine moiety due to their lone pairs of electrons. avogadro.cc

Blue regions represent positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms of the N-H groups.

Green and yellow regions denote areas of intermediate or near-zero potential.

Reaction Pathway Modeling and Kinetic Studies

Computational chemistry allows for the theoretical investigation of chemical reaction mechanisms, providing a detailed picture of how reactants are transformed into products. ucsb.eduresearchgate.net This involves mapping the potential energy surface (PES) for a given reaction. numberanalytics.com

Key elements of reaction pathway modeling include:

Locating Reactants and Products: The starting and ending points of the reaction are optimized to their minimum energy geometries.

Identifying Transition States (TS): The transition state represents the highest energy point along the minimum energy reaction path. acs.org It is a saddle point on the PES and its structure provides crucial information about the mechanism.

Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy barrier, which is a primary determinant of the reaction rate. ucsb.edu

For (2-butylphenyl)hydrazine, one could model various reactions, such as its role in the Fischer indole (B1671886) synthesis, by reacting it with a ketone or aldehyde. ontosight.ai Theoretical kinetics studies, using theories like Transition State Theory (TST) , can then be employed to calculate theoretical rate constants for elementary reaction steps based on the computed energetics of the reactants and the transition state. yorku.cabritannica.comrsc.org These theoretical studies can elucidate reaction mechanisms, predict product distributions, and explain the influence of factors like temperature and solvent on reaction rates. rsc.orgnih.gov

Spectroscopic Property Prediction from First Principles

First-principles calculations, which are based on the fundamental laws of quantum mechanics, can be used to predict various spectroscopic properties of molecules with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and for identifying unknown compounds.

For a molecule like (2-butylphenyl)hydrazine, theoretical methods can predict its vibrational (infrared and Raman) spectra, nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). nih.gov The calculation of vibrational frequencies, for instance, is often performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set like 6-31G(d). nih.gov The predicted vibrational modes can then be compared with experimental FT-IR spectra to confirm the molecular structure.

Similarly, the prediction of NMR chemical shifts is a powerful tool for structure elucidation. Theoretical calculations can help to assign the signals in complex ¹H and ¹³C NMR spectra. The influence of the butyl group and the hydrazine moiety on the chemical environment of the different protons and carbons in the molecule can be precisely modeled.

Electronic spectra, which are related to the transitions between different electronic energy levels, can be calculated using time-dependent DFT (TD-DFT). acs.org These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. Such predictions can be particularly useful for understanding the photophysical properties of the molecule. acs.orgacs.org

Synthetic Applications of 2 Butylphenyl Hydrazine in Complex Organic Molecule Construction

Fabrication of Nitrogen-Containing Heterocyclic Ring Systems

Arylhydrazines are fundamental starting materials for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The presence of the (2-butylphenyl) group can influence the reactivity and solubility of the hydrazine (B178648) and impart specific physical or biological properties to the final products.

The construction of five-membered heterocyclic rings like pyrroles and pyrazoles is a classic application of hydrazine derivatives.

Pyrrole (B145914) Synthesis: The Paal-Knorr synthesis is a cornerstone method for preparing substituted pyrroles. wikipedia.orgalfa-chemistry.com This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.org By using (2-butylphenyl)hydrazine in place of a primary amine, N-substituted pyrroles can be formed. The reaction proceeds through the formation of a di-imine intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring. The butylphenyl group becomes a substituent on the pyrrole nitrogen.

A related and highly significant reaction for arylhydrazines is the Fischer Indole (B1671886) Synthesis , which produces indoles, a fused pyrrole-benzene system. wikipedia.org This reaction involves treating an arylhydrazine, such as (2-butylphenyl)hydrazine, with a ketone or aldehyde under acidic conditions. jk-sci.comtestbook.com The initial hydrazone formed undergoes a mdpi.commdpi.com-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to generate the indole scaffold. byjus.com The use of (2-butylphenyl)hydrazine in this synthesis would be expected to produce indoles substituted with a butyl group on the benzene (B151609) ring.

Pyrazole (B372694) Synthesis: Pyrazoles are commonly synthesized via the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comdergipark.org.trdergipark.org.tr The reaction of (2-butylphenyl)hydrazine with a β-diketone, for instance, would lead to the formation of a 1-(2-butylphenyl)-substituted pyrazole. google.com The reaction is typically acid-catalyzed and proceeds through a hydrazone or enehydrazine intermediate that cyclizes and subsequently dehydrates. dergipark.org.tr The regioselectivity of the cyclization can be influenced by the substituents on both the hydrazine and the dicarbonyl compound.

Table 1: General Scheme for Pyrazole Synthesis

| Reactant 1 | Reactant 2 (1,3-Diketone) | Product (Substituted Pyrazole) |

| (2-Butylphenyl)hydrazine | R1, R3 = Alkyl, Aryl |

S-Triazine Derivatives: The 1,3,5-triazine (B166579) (s-triazine) core can be constructed using various methods, some of which incorporate hydrazine derivatives. One common approach involves the sequential substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). (2-Butylphenyl)hydrazine can act as a nucleophile, displacing one or more chlorine atoms to produce substituted hydrazinyl-s-triazines. These intermediates can be further modified or cyclized to form more complex fused triazine systems.

Quinazoline (B50416) Derivatives: Quinazolines and their derivatives are important bicyclic heterocycles. organic-chemistry.org Synthetic routes often involve the cyclization of precursors derived from 2-aminobenzaldehyde, 2-aminobenzoic acid, or related structures. Hydrazine derivatives can be used to introduce a nitrogen atom and facilitate ring closure. For example, 2-ethoxy-4-hydrazinoquinazoline can be used as a precursor to build fused triazolo[1,5-c]quinazolines. nih.gov Similarly, (2-butylphenyl)hydrazine could be reacted with appropriate quinazoline precursors, such as a 2-chlorosubstituted quinazoline, to form a (2-butylphenyl)hydrazinyl-quinazoline intermediate, which can then be cyclized to create fused triazolo-quinazoline systems. ekb.eg

The reactivity of the hydrazine group allows for its incorporation into a multitude of other heterocyclic frameworks. Hydrazones, formed from the reaction of (2-butylphenyl)hydrazine with carbonyl compounds, are versatile intermediates for synthesizing a variety of heterocyclic compounds. researchgate.netchemmethod.com For example, reaction of a hydrazine with a compound containing both a leaving group and a carbonyl can lead to the formation of triazinone rings. nih.gov Furthermore, intramolecular cyclization reactions involving the ortho-butyl group and the hydrazine moiety could potentially lead to novel bridged heterocyclic structures under specific catalytic conditions, although such reactions are not widely documented for this specific substrate.

Role as a Key Intermediate in Multi-Step Organic Syntheses

(2-Butylphenyl)hydrazine serves as a valuable intermediate in syntheses where the hydrazine moiety is introduced early and either masked or carried through several steps before its final transformation. google.com

In many one-pot syntheses, such as the Fischer indole synthesis, the corresponding hydrazone is formed in situ and immediately cyclized without isolation. byjus.com In more complex syntheses, the hydrazine group may be protected, for instance as a carbazate (B1233558) (e.g., tert-butyl carbazate), allowing for chemical modifications on the aromatic ring or other parts of the molecule. orgsyn.org Following these modifications, the protecting group is removed to liberate the hydrazine functionality for a subsequent cyclization reaction. This strategy provides a route to complex, multi-substituted heterocyclic products that would be difficult to access directly.

Development of Specialized Reagents and Catalysts Utilizing Hydrazine Scaffolds

Hydrazine derivatives are precursors to specialized reagents, particularly for the derivatization of carbonyl compounds. Hydrazones formed from hydrazines like (2-butylphenyl)hydrazine are crystalline solids with sharp melting points, a property historically used for the identification and purification of aldehydes and ketones. More advanced applications include the use of hydrazine-based reagents to introduce detectable tags onto molecules for analytical purposes, such as in mass spectrometry. organic-chemistry.org

While not specifically documented for (2-butylphenyl)hydrazine, hydrazine-derived ligands are used in coordination chemistry and catalysis. The hydrazone formed from (2-butylphenyl)hydrazine and a suitable aldehyde or ketone could act as a bidentate ligand, coordinating with metal ions to form catalysts for various organic transformations.

Functionalization Strategies and Derivatization Approaches

The (2-butylphenyl)hydrazine scaffold can be functionalized in several ways to generate a library of derivatives for further synthetic use or for screening for biological activity.

Reaction at the Hydrazine Moiety : The most common derivatization is the reaction with aldehydes and ketones to form hydrazones, which is the initial step in many cyclization reactions. libretexts.org The hydrazine nitrogens can also be acylated with acid chlorides or anhydrides to form hydrazides. uobaghdad.edu.iq These hydrazides are themselves useful intermediates for the synthesis of other heterocycles like oxadiazoles.

Substitution on the Aromatic Ring : The phenyl ring of (2-butylphenyl)hydrazine is susceptible to electrophilic aromatic substitution. The hydrazine group is an activating, ortho-, para-directing group. However, under strongly acidic conditions, the protonated hydrazinium (B103819) group becomes deactivating. This allows for controlled introduction of other functional groups such as nitro, halogen, or sulfonyl groups onto the aromatic ring, further expanding the range of accessible derivatives.

Table 2: Prototypical Derivatization Reactions

| Reaction Type | Reagent | General Product Structure |

| Hydrazone Formation | Aldehyde/Ketone (R-CO-R') | (2-butylphenyl)-N=C(R)R' |

| Acylation | Acid Chloride (R-CO-Cl) | (2-butylphenyl)-NH-NH-CO-R |

| Electrophilic Halogenation | X₂ (e.g., Br₂) | (X)ₙ-(2-butylphenyl)hydrazine |

Q & A

Q. What are the established synthetic methods for preparing (2-butylphenyl)hydrazine and its derivatives?

- Methodological Answer: (2-Butylphenyl)hydrazine derivatives are typically synthesized via condensation reactions between hydrazine hydrate and carbonyl-containing precursors. For example, hydrazones can be formed by reacting hydrazine hydrate with substituted benzaldehydes or ketones under mild conditions (room temperature, 10–24 hours) in polar solvents like ethanol or DMF. Post-reaction workup includes precipitation with water, filtration, and recrystallization for purification. Structural confirmation is achieved via FTIR (to identify N–H and C=N stretches), ¹H/¹³C-NMR (to verify substituent integration and electronic environments), and mass spectrometry (to confirm molecular ion peaks) .

Q. Which analytical techniques are critical for characterizing (2-butylphenyl)hydrazine derivatives?

- Methodological Answer: Key techniques include:

- FTIR Spectroscopy : Identifies functional groups (e.g., N–H at ~3300 cm⁻¹, C=N at ~1600 cm⁻¹).

- Multinuclear NMR : ¹H-NMR reveals proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, NH peaks at δ 4–5 ppm), while ¹³C-NMR confirms carbon frameworks.

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.

- Chromatography (HPLC/GC) : Assesses purity and isolates intermediates.

- X-ray Diffraction (XRD) : Resolves crystalline structures when applicable .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate reaction mechanisms involving (2-butylphenyl)hydrazine in catalytic systems?

- Methodological Answer: DFT calculations (e.g., M05-2X/6-31G(d) level) model reaction pathways, such as hydrazine-mediated epoxide reductions or cycloreversion steps in metathesis reactions. These studies calculate activation barriers, intermediate stabilities, and regioselectivity. For example, computational work on bicyclic hydrazines predicts lower activation barriers for [2.2.2] vs. [2.2.1] systems, guiding catalyst design. Experimental validation via kinetic studies (e.g., Arrhenius plots) and spectroscopic monitoring (e.g., in situ IR) is essential to confirm theoretical predictions .

Q. What challenges arise in reconciling kinetic data for hydrogen production via catalytic decomposition of hydrazine derivatives?

- Methodological Answer: Discrepancies in reported rate constants stem from variations in catalyst composition (e.g., Ni vs. Ir nanoparticles), hydrazine concentration, and temperature regimes. Advanced approaches include:

- Microkinetic Modeling : Integrates experimental data (e.g., turnover frequencies) with ab initio calculations to refine rate equations.

- Isotopic Labeling : Traces hydrogen sources (e.g., using D₂O to study H/D exchange).

- In Situ Spectroscopy : Monitors intermediate species (e.g., NH₂ radicals) during decomposition. Standardizing reaction conditions (pH, pressure) and validating catalysts via XPS/XRD for structural integrity are critical .

Q. How do structural modifications in hydrazine derivatives enhance their catalytic activity in ring-opening metathesis reactions?

- Methodological Answer: Substituents like electron-withdrawing groups (e.g., nitro) or sterically bulky moieties (e.g., 2-butylphenyl) alter transition-state energetics. For example, bicyclic hydrazines with [2.2.2] frameworks lower activation barriers by stabilizing strained intermediates. Experimental optimization involves screening solvents (e.g., dichloromethane for polarity), temperatures (25–80°C), and hydrazine:substrate ratios. Catalytic efficiency is quantified via turnover numbers (TONs) and Arrhenius pre-exponential factors .

Q. What methodologies are employed to design propulsion systems using hydrazine-based derivatives?

- Methodological Answer: Thruster design involves:

- Injector Optimization : Computational fluid dynamics (CFD) in software like Fluent ensures uniform hydrazine flow (e.g., 5 g/sec for a 10N thruster).

- Catalytic Bed Engineering : Selecting iridium-alumina catalysts for complete decomposition in the reaction chamber.

- Nozzle Design : RPA software models expansion ratios for maximum thrust.

Thermophysical studies under extreme conditions (e.g., high-pressure DSC) assess stability, while shock wave analysis quantifies explosive risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.